1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine

CAS No.:

Cat. No.: VC18256972

Molecular Formula: C13H27NO

Molecular Weight: 213.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27NO |

|---|---|

| Molecular Weight | 213.36 g/mol |

| IUPAC Name | 1-(4-tert-butyl-1-methoxycyclohexyl)-N-methylmethanamine |

| Standard InChI | InChI=1S/C13H27NO/c1-12(2,3)11-6-8-13(15-5,9-7-11)10-14-4/h11,14H,6-10H2,1-5H3 |

| Standard InChI Key | DSSKUPHMYWPSSR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1CCC(CC1)(CNC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

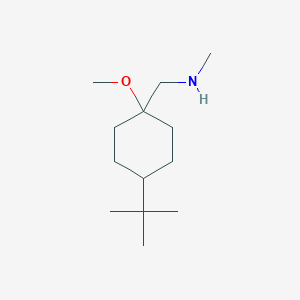

1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine (IUPAC name: 1-(4-tert-butyl-1-methoxycyclohexyl)-N-methylmethanamine) features a cyclohexane ring with three distinct substituents:

-

A tert-butyl group at the 4-position, introducing significant steric bulk.

-

A methoxy group at the 1-position, contributing electron-donating effects.

-

An N-methylmethanamine side chain at the 1-position, providing basicity and potential for hydrogen bonding .

The compound’s molecular formula is C₁₃H₂₇NO, with a molecular weight of 213.36 g/mol. Its canonical SMILES notation (CC(C)(C)C1CCC(CC1)(CNC)OC) and InChIKey (DSSKUPHMYWPSSR-UHFFFAOYSA-N) further clarify its structural arrangement .

Table 1: Key Molecular Descriptors

Stereochemical Considerations

The cyclohexane ring’s chair conformation likely positions the tert-butyl group equatorially to minimize steric strain, while the methoxy and N-methylmethanamine groups may adopt axial or equatorial orientations depending on synthetic conditions. Computational modeling or crystallographic data would be required to confirm preferred conformations, though such studies are absent from current literature .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details about this compound’s synthesis remain undocumented, analogous cyclohexane derivatives provide clues. For instance, 4-tert-butyl-1-methoxycyclohexene (CAS 57466-12-3) has been synthesized via epoxidation and ring-opening reactions, as reported by Rozen et al. (1992) . A plausible route for 1-(4-(tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine could involve:

-

Cyclohexene functionalization: Introducing tert-butyl and methoxy groups via electrophilic addition or catalytic hydrogenation.

-

Amination: Reacting the intermediate with methylamine under reductive conditions to form the N-methylmethanamine side chain .

Industrial Availability

Commercial production has been discontinued by suppliers such as Fluorochem, with no active listings for 1g, 250mg, or 500mg quantities . Researchers seeking analogues must consult specialized chemical vendors or pursue custom synthesis.

Physicochemical Properties

Thermal Stability

The tert-butyl group enhances thermal stability by reducing ring strain and steric crowding, though experimental data on melting or boiling points are unavailable. Comparative analysis with 1-tert-butyl-4-methylcyclohexane (PubChem CID 232462) suggests a boiling point range of 180–220°C, extrapolated from structural similarities .

Solubility and Reactivity

-

Solubility: Predicted to be lipophilic due to the tert-butyl and methoxy groups, with limited water solubility.

-

Reactivity: The amine group may participate in acid-base reactions, while the methoxy group could undergo demethylation under strong acidic conditions. Steric hindrance from the tert-butyl group likely slows nucleophilic attacks at the cyclohexane core .

Applications in Scientific Research

Medicinal Chemistry

Though no specific biological targets are documented, the compound’s structural features align with pharmacophores found in:

-

CNS agents: Tert-butyl groups enhance blood-brain barrier penetration.

-

Enzyme inhibitors: The amine moiety could interact with catalytic sites in proteases or kinases.

Material Science

Potential uses include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume